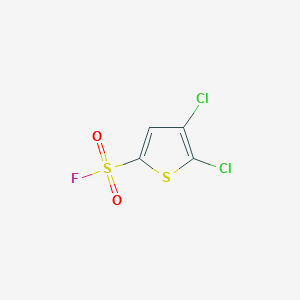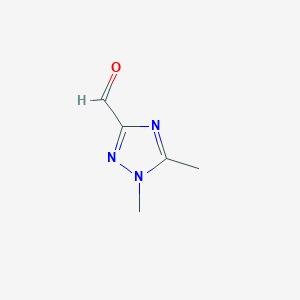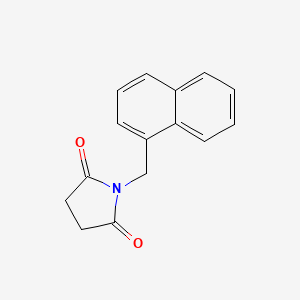
N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Overview
Description
N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide, commonly known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC is a useful tool for studying the physiological and pathological roles of TRPV1 in various systems.
Mechanism of Action
BCTC is a selective antagonist of N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide, meaning that it blocks the activity of this channel without affecting other channels or receptors. BCTC binds to a specific site on this compound, preventing the channel from opening and allowing ions to pass through. This inhibition of this compound activity leads to a decrease in pain sensation, inflammation, and other physiological processes that are regulated by this channel.
Biochemical and Physiological Effects:
BCTC has been shown to have a variety of biochemical and physiological effects. In animal models, BCTC has been shown to reduce pain and inflammation, decrease body temperature, and improve insulin sensitivity. BCTC has also been shown to have anti-cancer effects, inhibiting the growth and metastasis of various types of cancer cells. These effects are thought to be due to the inhibition of this compound activity by BCTC.
Advantages and Limitations for Lab Experiments
BCTC is a useful tool for studying the physiological and pathological roles of N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide in various systems. Its selectivity for this compound allows for specific inhibition of this channel without affecting other channels or receptors. However, BCTC has some limitations for lab experiments. It has a short half-life in vivo, meaning that it must be administered frequently to maintain its effects. Additionally, BCTC has some off-target effects, meaning that it may affect other channels or receptors at high concentrations.
Future Directions
There are many future directions for research on BCTC and N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide. One area of research is the development of more potent and selective this compound antagonists. These compounds could be used to study the physiological and pathological roles of this compound in greater detail and to identify potential therapeutic targets for various diseases. Another area of research is the identification of this compound modulators that could enhance or inhibit the activity of this channel in a more specific manner. These modulators could be used to treat various diseases, including pain, inflammation, and cancer. Overall, BCTC and this compound are promising targets for scientific research and drug development.
Scientific Research Applications
BCTC has been used extensively in scientific research to study the physiological and pathological roles of N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide. This compound is involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. BCTC has been used to investigate the role of this compound in these processes and to identify potential therapeutic targets for various diseases. BCTC has also been used to study the role of this compound in cancer, cardiovascular disease, and metabolic disorders.
properties
IUPAC Name |
N-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S2/c17-11-4-6-12(7-5-11)19-16(21)13-3-1-2-10-20(13)25(22,23)15-9-8-14(18)24-15/h4-9,13H,1-3,10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCVHKLLHXHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145143 | |
| Record name | N-(4-Bromophenyl)-1-[(5-chloro-2-thienyl)sulfonyl]-2-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099772-10-7 | |
| Record name | N-(4-Bromophenyl)-1-[(5-chloro-2-thienyl)sulfonyl]-2-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099772-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-1-[(5-chloro-2-thienyl)sulfonyl]-2-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1649917.png)








![N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1649931.png)